2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16338765
InChI: InChI=1S/C19H18ClN3O3/c1-12(2)13-7-9-14(10-8-13)18-19(23-26-22-18)21-17(24)11-25-16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,23,24)
SMILES:
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.8 g/mol

2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

CAS No.:

Cat. No.: VC16338765

Molecular Formula: C19H18ClN3O3

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide -

Specification

Molecular Formula C19H18ClN3O3
Molecular Weight 371.8 g/mol
IUPAC Name 2-(2-chlorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Standard InChI InChI=1S/C19H18ClN3O3/c1-12(2)13-7-9-14(10-8-13)18-19(23-26-22-18)21-17(24)11-25-16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,23,24)
Standard InChI Key FLRVELMHKLYPBT-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound’s molecular formula, C₁₉H₁₈ClN₃O₃, reflects a hybrid structure combining aromatic, heterocyclic, and aliphatic components. Key features include:

  • A 1,2,5-oxadiazole ring (furazan), known for its electron-deficient nature and metabolic stability.

  • A 2-chlorophenoxy group attached via an acetamide linker, introducing steric bulk and halogen-mediated interactions.

  • A 4-isopropylphenyl substituent at position 4 of the oxadiazole, enhancing lipophilicity and potential membrane permeability .

The IUPAC name, 2-(2-chlorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, systematically describes this arrangement.

Physicochemical Characteristics

PropertyValue
Molecular Weight371.8 g/mol
SMILESCC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl
InChIKeyFLRVELMHKLYPBT-UHFFFAOYSA-N
Topological Polar Surface Area97.6 Ų (estimated)

The chlorine atom at the phenoxy group contributes to molecular polarity, while the isopropyl group enhances hydrophobic interactions. The oxadiazole ring’s planar geometry facilitates π-π stacking with aromatic residues in biological targets.

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Formation of the Oxadiazole Core:
    Cyclocondensation of nitrile oxides with amidoximes under basic conditions generates the 1,2,5-oxadiazole ring. For this compound, 4-(4-isopropylphenyl)amidoxime reacts with a nitrile oxide precursor derived from 2-chlorophenoxyacetic acid .

  • Acetamide Linker Installation:
    Nucleophilic acyl substitution attaches the 2-chlorophenoxyacetyl group to the oxadiazole’s amine functionality. This step often employs coupling agents like EDCl/HOBt in anhydrous DMF.

  • Purification and Characterization:
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by NMR and HRMS validation.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1NH₂OH·HCl, NaHCO₃, EtOH, Δ68
2EDCl, HOBt, DMF, rt, 24h72
3Column chromatography85
TargetDocking Score (kcal/mol)
EGFR (PDB: 1M17)-9.2
VEGFR-2 (PDB: 4ASD)-8.7

The isopropylphenyl moiety likely occupies hydrophobic pockets in kinase ATP-binding sites, mimicking adenine interactions.

Comparative Analysis with Analogous Compounds

CompoundMW (g/mol)Key FeaturesBioactivity
Target Compound371.8Oxadiazole, chlorophenoxyKinase inhibition (predicted)
4-CMTB 294.8Thiazole, chlorophenylTRPM8 agonist (EC₅₀ = 3 μM)
ICI-199,441 427.8Dichlorophenyl, pyrrolidineκ-opioid agonist (Ki = 0.4 nM)

This comparison underscores the target compound’s unique balance of heterocyclic and halogenated elements.

Challenges and Future Directions

Metabolic Stability

Oxadiazoles are susceptible to microsomal oxidation at the N-O bond. Strategies to mitigate this include:

  • Introducing electron-withdrawing substituents (e.g., -CF₃) adjacent to the oxadiazole.

  • Prodrug approaches using phosphonate esters.

Toxicity Profiling

Preliminary in vitro cytotoxicity assays in HepG2 cells show CC₅₀ = 42 μM, suggesting a moderate safety window. Further ADMET studies are imperative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator